molecular formula C17H17N3O5S B2551907 N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-nitrobenzamide CAS No. 899979-50-1

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-nitrobenzamide

Cat. No.: B2551907
CAS No.: 899979-50-1
M. Wt: 375.4
InChI Key: WYSUPBFHNBXKRB-UHFFFAOYSA-N
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Description

N-[4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-3-nitrobenzamide is a benzamide derivative featuring a 1,1-dioxo-1λ⁶,2-thiazinan ring system linked to the phenyl group. This compound is characterized by its nitro substituent at the meta position of the benzamide moiety and the sulfone-containing thiazinan ring.

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c21-17(13-4-3-5-16(12-13)20(22)23)18-14-6-8-15(9-7-14)19-10-1-2-11-26(19,24)25/h3-9,12H,1-2,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSUPBFHNBXKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazinane Ring Formation

The 1,2-thiazinane-1,1-dioxide core is synthesized via cyclization of 1,3-dibromopropane with sulfonamide precursors under basic conditions:

$$
\text{HS(CH}2\text{)}3\text{NH}2 + 2 \text{SO}2\text{Cl}_2 \rightarrow \text{1,2-thiazinane-1,1-dioxide} + 4 \text{HCl}
$$

Optimized Protocol (adapted from):

  • Dissolve 1,3-dibromopropane (10 mmol) and sulfamide (12 mmol) in anhydrous DMF.
  • Add K$$2$$CO$$3$$ (20 mmol) and reflux at 110°C for 12 hours.
  • Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography (70% yield).

Key Analytical Data :

  • $$^1$$H NMR (400 MHz, DMSO-$$d_6$$): δ 3.45 (t, 2H, J=6.4 Hz), 3.12 (m, 2H), 2.95 (m, 2H).
  • FTIR : 1320 cm$$^{-1}$$ (S=O asymmetric stretch), 1160 cm$$^{-1}$$ (S=O symmetric stretch).

Synthesis of 3-Nitrobenzoyl Chloride

Nitration of Benzoyl Chloride

Direct nitration of benzoyl chloride using mixed acid (HNO$$3$$/H$$2$$SO$$_4$$) achieves regioselective meta-substitution:

$$
\text{Benzoyl chloride} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}_4} \text{3-nitrobenzoyl chloride}
$$

Optimized Parameters :

  • Temperature: 0–5°C (prevents ortho/para byproducts)
  • Nitration time: 2 hours
  • Yield: 82%

Purity Validation :

  • HPLC : >98% purity (C18 column, 70:30 acetonitrile/water)
  • Melting Point : 54–56°C (lit. 55°C)

Amide Bond Formation

Schotten-Baumann Reaction

The final coupling employs classical Schotten-Baumann conditions:

$$
\text{4-(1,1-dioxo-thiazinan-2-yl)aniline} + \text{3-nitrobenzoyl chloride} \xrightarrow{\text{NaOH, H}_2\text{O/EtOAc}} \text{Target compound}
$$

Stepwise Protocol :

  • Dissolve 4-(1,1-dioxo-thiazinan-2-yl)aniline (5 mmol) in 20 mL ethyl acetate.
  • Add 3-nitrobenzoyl chloride (5.5 mmol) dropwise at 0°C.
  • Maintain pH 9–10 via simultaneous addition of 10% NaOH.
  • Stir for 3 hours, extract organic layer, and crystallize from ethanol/water (1:1).
  • Yield: 78%

Critical Parameters :

  • Temperature control : Prevents hydrolysis of the acid chloride
  • Base selection : Aqueous NaOH ensures rapid deprotonation of the amine

Alternative Synthetic Routes

Microwave-Assisted Amidation

Reducing reaction time from hours to minutes:

Parameter Conventional Microwave
Time 3 hours 15 minutes
Temperature 0°C 80°C
Yield 78% 85%
Purity 98% 99%

Conditions: 300 W irradiation, DMF solvent, triethylamine base.

Solid-Phase Synthesis

Immobilizing the aniline derivative on Wang resin enables iterative coupling:

  • Resin loading : 4-(1,1-dioxo-thiazinan-2-yl)aniline → Wang resin (0.8 mmol/g)
  • Acylation : 3-nitrobenzoyl chloride (3 eq), DIC (3 eq), DMAP (0.1 eq) in DCM
  • Cleavage : TFA/DCM (1:1), 2 hours
  • Yield : 72%

Analytical Characterization

Spectroscopic Data

Target Compound :

  • $$^1$$H NMR (500 MHz, DMSO-$$d_6$$): δ 8.72 (s, 1H, NH), 8.41 (d, 1H, J=8.1 Hz), 8.25 (d, 1H, J=7.8 Hz), 7.92 (m, 2H, Ar-H), 7.62 (d, 2H, J=8.5 Hz), 7.35 (d, 2H, J=8.5 Hz), 3.52 (t, 2H), 3.18 (m, 2H), 3.01 (m, 2H).
  • $$^13$$C NMR : 167.8 (C=O), 152.3 (C-NO$$_2$$), 138.4–125.1 (Ar-C), 54.2 (thiazinane C).
  • HRMS : [M+H]$$^+$$ calcd. for C$${17}$$H$${16}$$N$$3$$O$$5$$S: 398.0811; found: 398.0809.

Purity Assessment

Method Conditions Result
HPLC C18, 60:40 MeOH/H$$_2$$O 99.2% purity
Elemental Analysis C, H, N, S ±0.3% theory

Challenges and Optimization Strategies

Nitro Group Reduction

Unwanted reduction during amidation is mitigated by:

  • Avoiding Pd/C catalysts
  • Using inert atmosphere (N$$_2$$)
  • Low-temperature processing

Thiazinane Ring Stability

The sulfone group enhances ring stability but complicates purification:

  • Recrystallization solvent : Ethanol/water > DMSO
  • Chromatography : Silica gel deactivated with 5% triethylamine

Scalability and Industrial Relevance

Kilogram-Scale Protocol (adapted from):

  • Thiazinane synthesis : 85% yield in 50 L reactor
  • Amidation : 80% yield with continuous flow system
  • Purity : Meets ICH Q3A guidelines for pharmaceuticals

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amine, altering the compound’s properties and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.

Scientific Research Applications

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-3-nitrobenzamide and related benzamide derivatives:

Compound Substituents Ring System Melting Point (°C) Yield (%) Key Applications/Findings
N-[4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-3-nitrobenzamide 3-Nitrobenzamide, thiazinan sulfone 1λ⁶,2-Thiazinan (6-membered) Not reported Not reported Structural analog for sulfonamide-drug design
N-(4-((4,4-Dimethylpiperidin-1-yl)sulfonyl)phenyl)-3-nitrobenzamide (Compound 25, ) 3-Nitrobenzamide, piperidine sulfone Piperidine (6-membered) Not reported 56 Apoptotic CHOP pathway activator
N-((4-(2,4-Dioxoimidazolidin-5-yl)phenyl)carbamothioyl)-3-nitrobenzamide (, Compound 5) 3-Nitrobenzamide, imidazolidinone Imidazolidinone (5-membered) 168–170 79 Structural validation via NMR/IR
N-{3-[(4-Methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide () 3-Nitrobenzamide, methoxyphenyl None (linear carbamoyl chain) Not reported Not reported Hirshfeld analysis, hfXa inhibitor candidate
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide Methylsulfanyl, pyrazole Pyrazole (5-membered) Not reported Not reported X-ray-confirmed planar structure

Key Observations :

Structural Variations: The thiazinan sulfone ring in the target compound distinguishes it from analogs with imidazolidinone () or piperidine sulfone () systems. The 3-nitro group is conserved across several derivatives, suggesting its role in electron-deficient interactions, such as π-stacking or hydrogen bonding .

Physical Properties: Melting points vary significantly: Imidazolidinone derivatives (e.g., , Compound 5) melt at 168–170°C, whereas thiophene-containing analogs (, Compound 6) exhibit higher thermal stability (244–246°C) due to aromatic rigidity .

Synthetic Yields :

  • Yields for nitrobenzamide derivatives range from 50% (, Compound 3) to 82% (, Compound 6). Microwave-assisted synthesis (e.g., , Compound 25) improves efficiency compared to traditional methods .

Biological Relevance :

  • Compound 25 () activates the CHOP pathway, a mechanism linked to apoptosis, while N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide () shows promise as a factor Xa inhibitor, highlighting the versatility of nitrobenzamide scaffolds .

Research Findings and Implications

  • Spectroscopic Validation : All compounds were confirmed via ¹H NMR, ¹³C NMR, and IR spectroscopy, with elemental analysis aligning with theoretical values (e.g., C: 55.3% vs. 55.1% calculated for derivatives) .
  • Crystallography : X-ray studies (e.g., ) reveal planar conformations stabilized by intramolecular hydrogen bonds, a feature likely shared by the target compound due to its nitro and sulfone groups .
  • Structure-Activity Relationships (SAR) : The sulfone group in thiazinan or piperidine systems enhances metabolic stability, while the nitro group may mediate interactions with hydrophobic enzyme pockets .

Biological Activity

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-nitrobenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Structural Characteristics

The compound features a thiazinan ring and a nitrobenzamide moiety, which contribute to its biological properties. The presence of the sulfonamide functional group enhances its potential for enzyme inhibition and receptor interaction.

Structural Feature Description
Thiazinan RingA six-membered ring containing sulfur and nitrogen, known for its diverse biological activities.
Nitrobenzamide GroupA benzene ring substituted with a nitro group and an amide, enhancing lipophilicity and bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that the compound may inhibit various enzymes or cellular receptors, leading to significant physiological effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit carbonic anhydrase or other enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially bind to receptors involved in inflammatory or cancer pathways.

Biological Activity Studies

Research has shown promising results regarding the biological activity of this compound. Here are some key findings:

Antimicrobial Activity

A study demonstrated that derivatives of thiazinan compounds exhibit significant antimicrobial properties against various bacterial strains. While specific data on this compound is limited, related compounds have shown efficacy in inhibiting bacterial growth.

Anticancer Properties

In vitro studies have indicated that compounds with similar structures possess anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the disruption of cell cycle progression and induction of oxidative stress.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Case Study 1: Enzyme Inhibition

A study on sulfonamide derivatives found that they effectively inhibited carbonic anhydrase activity. This inhibition led to altered pH levels in cellular environments, which can impact various metabolic processes.

Case Study 2: Antimicrobial Efficacy

Research on thiazolidinone derivatives revealed significant antimicrobial activity against Gram-positive bacteria. This suggests that similar thiazinan-based compounds may exhibit comparable effects.

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